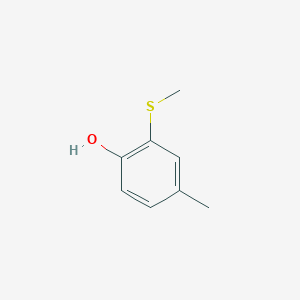

4-Methyl-2-(methylthio)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7431-33-6 |

|---|---|

Molecular Formula |

C8H10OS |

Molecular Weight |

154.23 g/mol |

IUPAC Name |

4-methyl-2-methylsulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 |

InChI Key |

AIPNNWIVRIENTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)SC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Development for 4 Methyl 2 Methylthio Phenol

Direct Synthesis Strategies for 4-Methyl-2-(methylthio)phenol

The direct introduction of a methylthio group onto a cresol (B1669610) backbone is a primary strategy for the synthesis of this compound. The regioselectivity of these reactions is governed by the directing effects of the existing hydroxyl and methyl groups.

Approaches Involving Cresols and Thiolation Reactions

The synthesis of 2-methylthio-4-methylphenol can be achieved through the reaction of p-cresol (B1678582) with a suitable methylthiolating agent. One documented method involves heating p-cresol with para-(methylthio)phenol in the presence of a catalyst, which resulted in a 56% yield of the target compound. prepchem.com This reaction demonstrates a trans-thiolation or disproportionation approach.

Another general strategy for the thiolation of phenols involves reacting the phenol (B47542) with dimethyl disulfide (Me2S2) in the presence of a strong acid like sulfuric acid. researchgate.net For the synthesis of this compound, the ortho- and para-directing hydroxyl group and the ortho-directing methyl group on p-cresol would favor substitution at the 2-position.

Comparative Analysis with Isomeric Methylthiophenol Syntheses (e.g., 4-(Methylthio)phenol)

The synthesis of the isomer, 4-(methylthio)phenol (B156131), typically starts from phenol itself, rather than a cresol. A common industrial method is the Friedel-Crafts-type reaction of phenol with dimethyl disulfide in the presence of an acid catalyst. researchgate.net For instance, reacting phenol and dimethyl disulfide with sulfuric acid at 40°C for 5 hours can produce 4-(methylthio)phenol in yields of approximately 79-83%. researchgate.net Another approach involves the reaction of phenol with methyl disulfide using aluminum phenoxide as a catalyst.

A key distinction in these syntheses is the starting material and the resulting control over isomer formation. Synthesizing this compound requires starting with p-cresol to ensure the methyl group is in the correct position. In contrast, the synthesis of 4-(methylthio)phenol starts with the simpler phenol, and the reaction conditions are optimized to favor para-substitution.

| Feature | This compound Synthesis | 4-(Methylthio)phenol Synthesis |

| Starting Material | p-Cresol prepchem.com | Phenol researchgate.net |

| Key Reaction | Thiolation/Trans-thiolation prepchem.com | Friedel-Crafts Thiolation researchgate.net |

| Common Reagents | para-(Methylthio)phenol, prepchem.com Dimethyl disulfide researchgate.net | Dimethyl disulfide, H2SO4 researchgate.net |

| Directing Groups | -OH and -CH3 on p-cresol direct ortho-substitution | -OH on phenol directs para-substitution |

Functionalization and Derivatization Pathways of Related Phenols and Thioethers

The phenolic hydroxyl group and the thioether linkage in this compound and related compounds are sites for further chemical modification, allowing for the creation of a diverse range of derivatives.

Esterification and Amidation Reactions of Phenolic Moiety

The hydroxyl group of phenols is readily converted into an ester. tutorchase.com This esterification can be accomplished through several methods, including reaction with acyl chlorides or carboxylic acids. tandfonline.comgoogle.com A particularly efficient method is phase-transfer catalysis (PTC), where a phenol reacts with an alkanoyl chloride in a two-phase system (e.g., dichloromethane (B109758) and aqueous NaOH) with a catalyst like tetrabutylammonium (B224687) chloride. tandfonline.comlew.ro This process is rapid, often completed in minutes at low temperatures, and gives high yields. lew.ro For substituted phenols, both electronic and steric factors influence the reaction rates. tandfonline.com

Direct amidation of the phenolic hydroxyl group is not a standard transformation. However, the phenol can be converted into an intermediate that can then react with an amine to form a carbamate, which is a class of amide.

Preparation of Phosphoramidodithioate Intermediates

Phosphoramidodithioates are organophosphorus compounds that can be synthesized from phenolic precursors. researchgate.net Although a specific synthesis starting from this compound is not detailed in the provided results, a general pathway involves the reaction of a substituted phenol with a thiophosphorylating agent, followed by reaction with an amine. These compounds, containing P-N and P-S bonds, are of interest in various chemical fields. researchgate.netresearchgate.net

Catalytic Systems and Reaction Condition Optimization

The efficiency of synthesizing substituted phenols, including derivatives similar in structure to this compound, is highly dependent on the catalytic system and reaction conditions. Research into the synthesis of related compounds, such as 4-methylthiophenol, highlights the importance of optimizing these parameters. For instance, the synthesis of 4-methylthiophenol from phenol and dimethyl disulfide utilizes a strong acid like H2SO4 as a catalyst. researchgate.net The optimization of this reaction identified a specific molar ratio of reactants and catalyst, along with a defined temperature and reaction time, to achieve high yields. researchgate.net

In the synthesis of 2-methylthio-4-methylphenol from p-cresol and para-(methylthio)phenol, a specific catalyst, H ELZ-20, was employed. prepchem.com The reaction was carried out at a high temperature, indicating the need for thermally stable catalytic systems. prepchem.com Further purification involved washing the catalyst with an organic solvent like ether and removing volatile components using a rotary flash evaporator. prepchem.com

The catalytic oxidation of 4-(methylthio)phenol to its corresponding sulfoxide (B87167) has also been studied, demonstrating the use of a niobia-silica catalyst. researchgate.net This reaction achieved high conversion and selectivity in an aqueous medium, showcasing the potential for green chemistry applications. researchgate.net Another efficient, transition-metal-free catalytic system for the aerobic oxidation of sulfides uses a Br2/NaNO2/H2O system under mild conditions. researchgate.net

The table below summarizes the optimized reaction conditions for the synthesis of a related compound, 4-methylthiophenol, which provides insights into the types of parameters that are critical for the synthesis of this compound. researchgate.net

| Parameter | Optimized Condition |

| Molar Ratio (Me2S2:PhOH:H2SO4) | 1:3.15:1.75 |

| Reaction Temperature | 40°C |

| Reaction Time | 5 hours |

| Yield | 79.3% - 83.5% |

This data is for the synthesis of 4-methylthiophenol and is presented here as an illustrative example of reaction optimization in related phenol derivatives. researchgate.net

Modular Synthesis Approaches and Building Block Utilization

Modular synthesis offers a strategic advantage in creating diverse chemical libraries and complex molecules from fundamental building blocks. Organic building blocks are foundational components in the synthesis of more intricate structures. cymitquimica.com They represent a wide array of chemical classes, including phenols and thiophenols, which provide specific reactivity and functionality. cymitquimica.com

In the context of this compound, its constituent parts can be considered building blocks for more complex structures. For instance, 4-(methylthio)phenol is identified as a building block and is used in the preparation of other compounds. cymitquimica.comchemicalbook.com Similarly, p-cresol serves as a key starting material, or building block, in the synthesis of 2-methylthio-4-methylphenol. prepchem.comlookchem.com

The concept of modularity is further exemplified by the synthesis of complex spirocyclic ethers where a copper-catalyzed cyclization and alkene transposition cascade is employed. acs.org This method demonstrates broad substrate scope and compatibility with various heteroatoms, highlighting how functionalized building blocks can be assembled into complex architectures. acs.org While not directly involving this compound, this approach illustrates the principles of modular synthesis that could be applied to its derivatives.

The use of phase transfer catalysis in the synthesis of related compounds, such as 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, also showcases a modular approach. google.com This method utilizes 2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanone as a starting material and reacts it with sodium methyl mercaptide in the presence of a phase-transfer catalyst. google.com This process allows for the efficient introduction of the methylthio group. google.com

The following table lists the key building blocks involved in the synthesis of this compound and related compounds.

| Compound Name | Role in Synthesis |

| p-Cresol | Starting material (building block) for this compound. prepchem.comlookchem.com |

| para-(Methylthio)phenol | Reactant and building block. prepchem.comcymitquimica.comchemicalbook.com |

| Phenol | Starting material for related thiophenols. researchgate.net |

| Dimethyl disulfide | Source of the methylthio group. researchgate.net |

| 2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanone | Starting material for a related methylthio-containing compound. google.com |

| Sodium methyl mercaptide | Reagent for introducing the methylthio group. google.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Methyl-2-(methylthio)phenol, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous assignments of all protons and carbons.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals for each type of proton. The aromatic protons typically appear as a complex set of multiplets in the downfield region, a result of their varied electronic environments. The methyl protons of the methylthio group and the methyl group on the aromatic ring each exhibit sharp singlet signals at characteristic chemical shifts.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the hydroxyl, methyl, and methylthio substituents. The carbon of the methylthio group and the methyl group attached to the ring appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Varies (multiplets) | Varies |

| Ar-CH₃ | Singlet | Upfield region |

| S-CH₃ | Singlet | Upfield region |

| Ar-OH | Broad Singlet | Not Applicable |

| C-O | Not Applicable | Downfield region |

| C-S | Not Applicable | Downfield region |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)

To resolve ambiguities in the one-dimensional spectra and to establish connectivity between atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the proton and carbon signals of each CH group in the molecule. github.io The HSQC spectrum will show a cross-peak for each carbon-hydrogen bond, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals. github.io

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. uvic.ca This helps to confirm the presence of the methyl groups and the methine groups in the aromatic ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule. The combination of both methods offers a more complete picture due to their different selection rules. spectroscopyonline.com

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 2850-3100 cm⁻¹. The C-O stretching vibration of the phenol (B47542) appears in the 1200-1260 cm⁻¹ region, while the C-S stretching vibration is typically found in the 600-800 cm⁻¹ range.

Raman spectroscopy complements the FTIR data. Aromatic ring vibrations often give rise to strong Raman signals. The S-C stretching and C-S-C bending vibrations of the methylthio group are also observable in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2970 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (phenol) | Stretching | 1200-1260 |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl, methyl, and methylthio groups, which are auxochromes, influences the position and intensity of the absorption bands.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, exhibits absorption maxima (λ_max) in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic ring. The substitution on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted phenol. For instance, phenol itself shows a λ_max around 275 nm. docbrown.info The presence of the methyl and methylthio groups is expected to cause a slight red shift in the absorption maxima.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₈H₁₀OS), the molecular weight is 154.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, or the alkyl substituent. For this specific compound, fragmentation could involve the loss of a methyl group (CH₃) from the methylthio moiety, leading to a fragment ion at m/z 139. Cleavage of the C-S bond could also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 125 | [M - CH₃ - CH₂]⁺ (possible rearrangement) |

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

To date, a specific single-crystal X-ray structure of this compound has not been widely reported in publicly available databases. However, analysis of related structures provides an expectation of the molecular geometry. researchgate.netmdpi.commdpi.comsciencepublishinggroup.com The benzene ring would be planar, with the hydroxyl, methyl, and methylthio substituents attached. The bond lengths and angles would be consistent with those of a substituted phenol. For example, the C-O bond length would be shorter than that in aliphatic alcohols due to resonance with the aromatic ring. Intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and an oxygen or sulfur atom of a neighboring molecule would be expected to play a significant role in the crystal packing.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform |

| Ethanol |

| Methanol |

Complementary Analytical Techniques (e.g., Elemental Analysis)

Beyond the foundational spectroscopic methods, a comprehensive structural characterization of this compound relies on complementary analytical techniques. These methods provide fundamental data on the elemental composition and precise spatial arrangement of atoms, which are crucial for unequivocally confirming the compound's identity and purity.

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements in a pure sample. For this compound, with the molecular formula C₈H₁₀OS, the analysis provides empirical validation of its composition. The theoretical elemental composition is calculated as follows: Carbon (62.29%), Hydrogen (6.54%), Oxygen (10.37%), and Sulfur (20.79%). These theoretical values serve as a benchmark against which experimentally determined values are compared to ascertain the purity of a synthesized sample.

Table 1: Elemental Composition of this compound Note: Experimental data for this specific isomer were not available in the reviewed sources. The table presents theoretical values based on the molecular formula.

| Element | Symbol | Atomic Mass | Moles in Formula | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 62.29 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.54 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.37 |

| Sulfur | S | 32.06 | 1 | 32.060 | 20.79 |

| Total | 154.227 | 100.00 |

In addition to elemental analysis, other techniques offer deeper structural insights:

Mass Spectrometry (MS): This technique is vital for determining the molecular weight of the compound and provides evidence of its fragmentation pattern, which aids in structural elucidation. In electron ionization mass spectrometry (EI-MS), thioanisole (B89551) derivatives are known to exhibit characteristic fragmentation, such as the loss of a sulfhydryl (-SH) radical. rsc.orgrsc.org The analysis of the molecular ion peak and the resulting fragment ions for this compound would be critical for confirming its structure.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure. researchgate.netresearchgate.net This technique would provide definitive data on bond lengths, bond angles, and the conformation of the molecule, including the spatial relationship between the hydroxyl, methyl, and methylthio groups on the phenol ring. nih.gov While specific crystallographic data for this compound is not detailed in the provided literature, its application to other substituted phenols demonstrates its utility in establishing unambiguous structural proof. researchgate.netnih.govnih.gov The synthesis of the related compound 2,6-Bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol has been characterized by X-ray diffraction, highlighting the applicability of this method to complex molecules containing methylthiophenyl moieties. researchgate.net

Together, these techniques complement data from NMR and IR spectroscopy to build a complete and verified profile of the molecule's structure and composition. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecules. nih.goveurjchem.comresearchgate.netnih.govacs.orglongdom.orgicm.edu.pl This approach is based on the principle that the energy of a molecule can be determined from its electron density. For phenolic compounds and their derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been shown to provide reliable predictions of molecular geometries, including bond lengths and angles. acs.orgsemanticscholar.org These calculations are crucial for understanding the stable conformations of 4-Methyl-2-(methylthio)phenol and how its structural parameters influence its chemical behavior. The optimized molecular structure is essential for further calculations of other properties. longdom.orglongdom.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. eurjchem.comresearchgate.netnih.govacs.org The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. semanticscholar.orgmdpi.com For aromatic compounds like this compound, the distribution and energies of these orbitals are influenced by the substituents on the benzene (B151609) ring. The electron-donating methyl and methylthio groups, along with the hydroxyl group, are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The analysis of the HOMO-LUMO gap provides insights into charge transfer interactions within the molecule. longdom.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

No specific numerical data for this compound was found in the search results. The table is presented as a template for such data.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps to identify the regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. researchgate.netjournalirjpac.com For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the sulfur atom of the methylthio group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack. This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods are widely used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govicm.edu.pl By calculating the vibrational frequencies and chemical shifts, researchers can make assignments to the experimental spectra, leading to a more detailed understanding of the molecular structure. icm.edu.pl For instance, DFT calculations can predict the vibrational modes associated with the stretching and bending of specific bonds, such as the O-H, C-S, and C-H bonds in this compound. Comparing these simulated spectra with experimental data serves to validate the computational model and provides confidence in its predictive power. icm.edu.pl

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

No specific numerical data for this compound was found in the search results. The table is presented as a template for such data.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics. nih.gov Computational chemistry can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). acs.org Molecules with significant charge transfer characteristics, often arising from the presence of both electron-donating and electron-withdrawing groups, tend to exhibit large NLO responses. In this compound, the interplay between the electron-donating hydroxyl, methyl, and methylthio groups and the aromatic ring could lead to interesting NLO properties. DFT calculations can provide an estimation of the hyperpolarizability, guiding the design of new materials with enhanced NLO activity. nih.govacs.org

Conformational Analysis and Intermolecular Interactions

Intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom of the methylthio group is a plausible interaction that could stabilize certain conformations. The presence of both a hydrogen bond donor (OH) and acceptors (O and S atoms) suggests that in a condensed phase, this compound would likely participate in a network of intermolecular hydrogen bonds.

In the absence of specific published data, a detailed quantitative analysis of the conformational energies and interaction forces remains speculative. For a precise understanding, dedicated computational studies would be required to be performed. Such studies would typically involve:

Potential Energy Surface (PES) Scans: To identify all possible stable conformers by systematically rotating the key dihedral angles.

Geometry Optimization: To determine the precise geometric parameters of the identified stable conformers.

Frequency Calculations: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

Analysis of Intermolecular Interactions: Utilizing methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to characterize and quantify hydrogen bonds, van der Waals forces, and other non-covalent interactions in dimers or larger clusters of the molecule.

Without such dedicated research, the generation of specific data tables for conformational analysis and intermolecular interactions for this compound cannot be provided at this time.

Chemical Reactivity, Transformation Mechanisms, and Derivatization

Oxidation Reactions of the Thioether Moiety (Sulfoxides, Sulfones)

The sulfur atom in the methylthio group of 4-Methyl-2-(methylthio)phenol is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These reactions represent a fundamental transformation of the thioether moiety.

The oxidation of sulfides to sulfoxides and sulfones is a common and important transformation in organic synthesis. jchemrev.com Various oxidizing agents can be employed for this purpose. For instance, the oxidation of 4-(methylthio)phenol (B156131), a related compound, to its sulfoxide can be achieved with high selectivity using reagents like hydrogen peroxide or bromine. The methylthio group (-S-CH₃) is electron-donating, which activates the aromatic ring, but it can also be selectively oxidized.

A transition-metal-free catalytic system using Br₂/NaNO₂/H₂O has been developed for the aerobic oxidation of sulfides to sulfoxides under mild conditions. mdpi.com While this system is efficient for many methyl aryl sulfides, the conversion of 4-(methylthio)phenol is significantly lower under these specific conditions. mdpi.com This suggests that the phenolic hydroxyl group may interfere with the catalytic cycle, possibly through transformation into a quinone-like intermediate. mdpi.com

The further oxidation of the sulfoxide to the sulfone is also a well-established process. Sulfones are generally stable, crystalline organic compounds. chemicalbook.com The oxidation of thioethers can be controlled to yield either the sulfoxide or the sulfone by choosing appropriate reagents and reaction conditions. jchemrev.com For example, stronger oxidizing agents or harsher conditions typically favor the formation of the sulfone.

Table 1: Oxidation Products of this compound

| Reactant | Oxidation Product | Oxidizing Agent Examples |

| This compound | 4-Methyl-2-(methylsulfinyl)phenol (Sulfoxide) | Hydrogen Peroxide, Bromine, NaNO₂/Br₂/H₂O mdpi.com |

| 4-Methyl-2-(methylsulfinyl)phenol | 4-Methyl-2-(methylsulfonyl)phenol (Sulfone) | Stronger oxidizing agents (e.g., excess H₂O₂) jchemrev.comchemicalbook.com |

Aromatic Substitution Reactions: Electrophilic and Nucleophilic Pathways

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of both the hydroxyl and methylthio groups. Conversely, nucleophilic aromatic substitution is less common unless the ring is substituted with strong electron-withdrawing groups.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Similarly, the methylthio (-SCH₃) group is also an ortho, para-director, although its activating effect is weaker than that of the hydroxyl group. In this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lkouniv.ac.in For instance, direct nitration of phenols often requires mild conditions to prevent oxidative decomposition. libretexts.org The high reactivity of phenols can also lead to multiple substitutions, such as polybromination, if not carefully controlled. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to make it susceptible to attack by a nucleophile. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (Meisenheimer complex). libretexts.org In the absence of such activating groups, NAS on this compound is unlikely to occur under standard conditions. masterorganicchemistry.comlibretexts.org

Photochemical Reactions and Photoisomerization Processes

The absorption of light can induce various chemical transformations in phenolic and thioether compounds. These can range from photo-oxidations to rearrangements and isomerizations.

While specific studies on the photochemical reactions of this compound are not widely available, related compounds offer insights. For instance, the photoisomerization of protonated, methyl-substituted benzisothiazoles containing a methylthiophenyl group has been reported. cdnsciencepub.com Phenolic compounds can be formed as products of the photooxidation of aromatic hydrocarbons like toluene (B28343) in the atmosphere. researchgate.net Furthermore, some thioether-containing compounds, such as 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropanone-1, are used as photopolymerization initiators, highlighting the role of the methylthio-phenyl moiety in photochemical processes. google.com E-Z photoisomerization is a known process in certain merocyanine (B1260669) dyes containing phenolic and thiazolium components, which can be triggered by visible light. mdpi.com This suggests that the general structure of this compound has the potential to engage in photochemical reactions, although the specific pathways would require dedicated investigation.

Hydrodesulfurization Mechanisms in Related Thiophenols

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from fossil fuels. wikipedia.org This catalytic process involves the reaction of organosulfur compounds with hydrogen at high temperatures and pressures to cleave carbon-sulfur bonds, producing hydrogen sulfide (B99878) and a desulfurized organic molecule. researchgate.net

The HDS of thiophenols and related compounds like thiophenes, benzothiophenes, and dibenzothiophenes has been extensively studied. wikipedia.orgresearchgate.net The reactivity of these compounds in HDS processes can be influenced by steric hindrance and the electronic properties of substituents. researchgate.net For example, thiophene (B33073) and its alkyl derivatives are generally easier to desulfurize than more complex, hindered molecules like 4,6-dimethyldibenzothiophene. wikipedia.org

The mechanisms for HDS can proceed through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the C-S bond is cleaved directly. In the HYD pathway, the aromatic ring is first hydrogenated, followed by C-S bond scission. The choice of catalyst, often a cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfide on an alumina (B75360) support, plays a crucial role in determining the reaction pathway and efficiency. mdpi.com While direct HDS studies on this compound are scarce, the principles derived from related thiophenols suggest that it would undergo C-S bond cleavage under typical HDS conditions to yield 4-methylphenol.

Complexation Reactions with Metal Ions

The phenolic hydroxyl group and the sulfur atom of the thioether group in this compound provide potential coordination sites for metal ions. Schiff bases derived from phenols are well-known for their ability to form stable complexes with a wide range of metal ions. evitachem.com

For example, a phenol-based ligand incorporating pyridine (B92270) and thiophene substituents forms dinuclear copper(II) complexes. researchgate.net In these complexes, the metal ions are bridged by the deprotonated phenolate (B1203915) anion. researchgate.net Similarly, Schiff bases derived from substituted phenols can act as bidentate or tridentate ligands, coordinating with metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) through the phenolic oxygen and azomethine nitrogen atoms. evitachem.comrasayanjournal.co.in

Model complexes for the enzyme galactose oxidase have been synthesized using ligands that feature a 2-methylthio-phenol backbone. These complexes, containing Cu(II) or Zn(II), are capable of hydrogen atom abstraction, mimicking the enzyme's activity. nih.gov This demonstrates the ability of the 2-methylthio-phenol scaffold to support catalytically active metal centers.

Table 2: Potential Metal Complexation of this compound Derivatives

| Ligand Type | Metal Ion Examples | Coordination Sites |

| Schiff base derivatives | Cu(II), Ni(II), Mn(II), Co(II), Zn(II) evitachem.comrasayanjournal.co.in | Phenolic Oxygen, Azomethine Nitrogen evitachem.comrasayanjournal.co.in |

| Phenol-based ligands with thioether groups | Cu(II), Zn(II) researchgate.netnih.gov | Phenolic Oxygen, Thioether Sulfur, other donor atoms researchgate.netnih.gov |

General Metabolic Pathways Leading to Phenolic Derivatives (e.g., from Sulprofos)

This compound is a known metabolite of the organothiophosphate insecticide Sulprofos (O-Ethyl O-(4-(methylthio)phenyl) S-propyl phosphorodithioate). nih.govfaiusr.com The metabolic breakdown of pesticides like Sulprofos is a crucial process that determines their environmental fate and toxicological profile.

The metabolism of Sulprofos involves the cleavage of the phosphate (B84403) ester bonds. researchgate.net Hydrolysis of the P-O-Aryl bond in Sulprofos leads to the formation of 4-(methylthio)phenol. nih.gov This is a common metabolic pathway for many organophosphate pesticides, resulting in the release of the corresponding phenolic or heterocyclic moiety.

Further metabolism of the resulting phenol (B47542) can occur. For 4-(methylthio)phenol, this can involve oxidation of the methylthio group to the corresponding sulfoxide and sulfone, as well as potential conjugation reactions (e.g., glucosidation or sulfation) of the phenolic hydroxyl group to facilitate excretion.

Structure Activity Relationship Sar and Biological Activity Investigations in Vitro & Mechanistic

Biological Activity of 4-Methyl-2-(methylthio)phenol and Its Isomers/Derivatives

In Vitro Antimicrobial Activity Studies

Phenolic compounds are a broad class of molecules known for their antimicrobial properties against a wide array of bacteria. frontiersin.org Their derivatives have been evaluated for their ability to inhibit the growth of both planktonic and biofilm-forming bacteria, which are known to pose significant challenges in various environments. frontiersin.org

Research into derivatives of this compound, specifically Schiff base derivatives of 4-(methylthio)benzaldehyde (B43086), has demonstrated notable antibacterial activity. growingscience.comresearchgate.net In one study, a series of these Schiff bases were synthesized and tested against clinically isolated bacterial strains, including E. coli, P. fluorescence, M. luteus, and B. subtilis. researchgate.net Certain derivatives within this series exhibited good antibacterial activity against these pathogenic strains. growingscience.comresearchgate.net

The antimicrobial efficacy of phenolic compounds is often linked to their chemical structure. mdpi.com For instance, the presence of an allyl group in certain positions relative to the hydroxyl group on the phenol (B47542) ring has been shown to increase the potency against planktonic cells of both Gram-positive (S. epidermidis) and Gram-negative (P. aeruginosa) bacteria. frontiersin.org However, these same derivatives showed a decrease in potency against biofilms, highlighting the importance of using biofilm-specific assays when the intended target is biofilm-related infections. frontiersin.org

Further studies on other related phenolic compounds have also shown antimicrobial potential. For example, some thiophene (B33073) derivatives have been identified as efficacious antimicrobial agents, and certain 1,2,4-triazole (B32235) derivatives have shown activity against various microbes. google.comgrafiati.com The antimicrobial activity of these compounds is often evaluated using methods like the agar (B569324) diffusion method and by determining the minimum inhibitory concentration (MIC). grafiati.combohrium.com

It is important to note that the mechanism of antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and function, potentially by interfering with critical enzymes necessary for cell wall integrity.

Evaluation of Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of this compound and its derivatives has been a subject of scientific investigation, primarily focusing on their ability to scavenge free radicals. The phenolic hydroxyl group is a key structural feature responsible for this activity, as it can donate a hydrogen atom to neutralize free radicals.

Derivatives of 4-(methylthio)benzaldehyde have been screened for their antioxidant activity using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay and the ferrous ion (Fe2+) chelating assay. growingscience.comresearchgate.net In one study, all tested Schiff base derivatives of 4-(methylthio)benzaldehyde demonstrated antioxidant activity, with one particular compound showing the best performance as a radical scavenger and Fe2+ ion scavenger. growingscience.comresearchgate.net This suggests that these derivatives may act through different mechanisms to combat various free radicals. growingscience.comresearchgate.net

The antioxidant mechanism of phenolic compounds can generally be categorized into two main types: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov Assays like the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are based on the SET mechanism. nih.gov The structural properties of phenolic compounds, such as the presence and position of hydroxyl groups and other substituents, significantly influence their antioxidant capacity. nih.gov

For instance, research on other phenolic structures has shown that a catechol group on the B-ring and hydroxyl groups at specific positions on the A- and C-rings enhance antioxidant activity. nih.gov The methylthio group's presence is also believed to contribute to the antioxidant potential, as seen in studies where a methylthio derivative exhibited significant antioxidant activity comparable to the standard antioxidant BHA (butylated hydroxyanisole). mdpi.com

Interactive Data Table: Antioxidant Activity of a 4-(Methylthio)benzaldehyde Derivative

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

This table presents the IC50 values from a study on a derivative, 2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol, indicating its strong radical scavenging ability.

Estrogenic Activity and Estrogen Receptor Binding (In Vitro, Mechanistic Aspects)

Certain phenolic compounds, including derivatives related to this compound, have been investigated for their potential to interact with the endocrine system, specifically as estrogenic agents. jst.go.jpresearchgate.net These compounds can bind to estrogen receptors (ERs), which are ligand-activated nuclear receptors that play a crucial role in various physiological processes. frontiersin.org

In a study using a yeast two-hybrid assay, the estrogenic activity of several alkyl(thio)phenols was evaluated relative to bisphenol-A (BPA). jst.go.jpresearchgate.net 4-(methylthio)phenol (B156131) demonstrated a relative activity of 11% compared to BPA. jst.go.jpresearchgate.net To further investigate the binding affinity of these compounds to the human estrogen receptor α (hERα), an ER-ELISA was performed, which confirmed that these compounds, including 4-(methylthio)phenol, possess significant binding abilities. jst.go.jpresearchgate.net The study suggested that an alkylthio group at the "para" position of the phenol ring is a key factor for this binding activity. jst.go.jpresearchgate.net

The interaction of these compounds with ERα can lead to receptor homodimerization, translocation into the nucleus, and subsequent binding to DNA at specific sites, thereby modulating gene expression. frontiersin.org The estrogenic effects of such compounds are often assessed in cell lines like the human breast cancer cell line MCF-7, which is sensitive to estrogens. frontiersin.orgnih.gov

It's important to note that the structural characteristics of these molecules are critical for their interaction with estrogen receptors. For example, some studies have investigated the antiestrogenic effects of related compounds, such as aryl methyl sulfone metabolites of PCBs, which were found to antagonize the effects of 17β-estradiol. oup.com

Interactive Data Table: Relative Estrogenic Activity of Alkyl(thio)phenols

| Compound | Relative Activity (%) vs. Bisphenol-A |

|---|---|

| 4-(methylthio)phenol | 11 |

| 3-methyl-4-(methylthio)phenol (B1676489) | 10 |

| 3,5-dimethyl-4-(methylthio)phenol | 4 |

This table is based on a yeast two-hybrid assay comparing the estrogenic activity of various phenolic compounds to that of bisphenol-A. jst.go.jpresearchgate.net

Cytotoxicity Assessments (Excluding Human Trial Data)

The cytotoxic potential of this compound and its derivatives has been evaluated in various in vitro studies. Cytotoxicity assays are crucial for understanding the potential adverse effects of chemical compounds on cells.

One study investigated the cytotoxicity of a related compound, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (MTMP), a photoinitiator, on human peripheral blood mononuclear cells (PBMCs). nih.gov Using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, it was found that MTMP decreased cell viability in a dose-dependent manner after both 24 and 48 hours of incubation. nih.gov

Similarly, Schiff base derivatives of 4-(methylthio)benzaldehyde were assessed for their cytotoxicity using the trypan blue dye exclusion method. growingscience.comresearchgate.net Among the synthesized derivatives, two compounds were identified as having the strongest activity against human peripheral lymphocytes. researchgate.net

Other research has explored the cytotoxic effects of various phenolic compounds and their derivatives on different cancer cell lines. For instance, chromone (B188151) derivatives have been reported to exhibit moderate cytotoxic effects against cell lines such as HL-60 (leukemia), MOLT-4 (leukemia), and MCF-7 (breast cancer). nih.gov In some cases, the presence of a methylthio group is believed to enhance the binding affinity and specificity of a compound towards certain biological targets, which could contribute to its cytotoxic effects. smolecule.com

It is important to note that cytotoxicity can be influenced by various factors, including the specific cell line used, the concentration of the compound, and the duration of exposure. For example, in one study, some small phenolic compounds did not show significant cytotoxicity toward the MCF-7/S0.5 breast cancer cell line at concentrations ranging from 1 to 100 μM. frontiersin.org

Mechanistic Insights into Bioactivity

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The biological activities of this compound and its derivatives are fundamentally linked to their interactions with specific molecular targets within biological systems, such as enzymes and receptors. The unique chemical structure of these compounds, featuring a phenolic hydroxyl group and a methylthio group, dictates their reactivity and how they bind to these targets.

The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction for binding to the active sites of enzymes and receptors. The methylthio group can also play a significant role. It is believed that the methylthio group can be oxidized to form reactive intermediates that can then interact with various molecular targets. Furthermore, the presence of the methylthio group may enhance the binding affinity and specificity of the compound towards certain biological targets, potentially leading to either inhibition or activation of enzymatic reactions. smolecule.com

In the context of antimicrobial activity, the mechanism is thought to involve the disruption of bacterial cell wall synthesis through interference with specific enzymes essential for this process. For antioxidant activity, the phenolic hydroxyl group is key, as it can donate a hydrogen atom to scavenge free radicals.

Regarding estrogenic activity, alkyl(thio)phenols have been shown to bind to the human estrogen receptor α (hERα). jst.go.jpresearchgate.net The alkylthio group substituted at the para-position of the phenol ring is suggested to be a critical determinant for this binding ability. jst.go.jpresearchgate.net This interaction can trigger a cascade of events, including receptor dimerization and modulation of gene expression. frontiersin.org

The interaction with receptors is a common mechanism of action for many bioactive compounds. For example, G protein-coupled receptors (GPCRs) are a large family of receptors that can be modulated by various ligands, leading to a wide range of cellular responses. nih.gov While direct interaction of this compound with specific GPCRs is not explicitly detailed in the provided context, the general principle of receptor modulation is a key aspect of understanding the bioactivity of such compounds. evitachem.com

Role of Structural Modifications on Biological Potency

The biological potency of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. For derivatives of methyl(thio)phenol, modifications such as the location of the methyl and methylthio groups, and the addition of other functional groups, play a pivotal role in determining their biological activity.

Research into the estrogenic activity of related alkyl(thio)phenols provides a clear example of structure-activity relationships (SAR). Using a yeast two-hybrid assay to assess binding to the human estrogen receptor α (hERα), studies have demonstrated how subtle structural changes impact potency. For instance, the position of the methylthio group is critical. Compounds with an alkylthio group at the para-position of the phenol ring generally exhibit significant binding abilities to the estrogen receptor. jst.go.jpresearchgate.net

The estrogenic activity of various isomers and related compounds relative to Bisphenol-A (BPA) highlights these structural effects.

Table 1: Relative Estrogenic Activity of Substituted (Methylthio)phenols

| Compound | Relative Activity vs. Bisphenol-A (%) | Reference |

|---|---|---|

| 4-(Methylthio)phenol | 11% | jst.go.jpresearchgate.net |

| 3-Methyl-4-(methylthio)phenol | 10% | jst.go.jpresearchgate.net |

| 3,5-Dimethyl-4-(methylthio)phenol | 4% | jst.go.jpresearchgate.net |

In other contexts, such as antibacterial agents, the introduction of a methylthio group can have a different effect. For example, in the development of trimethoprim (B1683648) analogues, the presence of a 6-(methylthio) group on the pyrimidine (B1678525) ring resulted in low activity as inhibitors of Escherichia coli dihydrofolate reductase. nih.gov This indicates that the biological context and the specific target protein are crucial in determining the effect of a structural modification.

Bioisosterism and Structural Similarities to Known Biologically Active Compounds

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design. The thioether (-S-) linkage in this compound is a classical bioisostere for other groups.

A key bioisosteric relationship has been identified between a thioether group (-S-) and a vinylene group (-CH=CH-). jst.go.jpresearchgate.net This similarity is considered in the context of estrogen receptor binding, where both linkers can connect phenyl rings in a way that is favorable for receptor interaction. This principle helps explain the estrogenic activity of various environmental phenols.

The 4-(methylthio)phenyl moiety itself is a structural component found in various known biologically active compounds, highlighting its importance as a pharmacophore.

Antihyperglycemic Agents: A notable example is the pyrazolone (B3327878) derivative WAY-123783, which features a 4-(methylthio)phenyl]methyl group. This compound was identified as a potent antihyperglycemic agent in animal models, suggesting that the 4-methylthio substituent contributes favorably to its activity in correcting hyperglycemia. acs.org

Anticancer Agents: In a series of morpholine-substituted quinazoline (B50416) derivatives, the compound 4-(2-(4-(methylthio)phenyl)quinazolin-4-yl)morpholine was synthesized and characterized as part of a study investigating potential anticancer agents. nih.gov

Androgen Receptor Antagonists: The thiohydantoin scaffold, which contains a sulfur atom, has been central to the development of potent androgen receptor antagonists for treating castration-resistant prostate cancer. acs.org While not a direct analog, this demonstrates the utility of sulfur-containing moieties in designing hormone receptor modulators.

The phenolic hydroxyl group is also a critical feature, known for its ability to donate a hydrogen atom and participate in hydrogen bonding and π-π interactions with biological macromolecules. This property is fundamental to the antioxidant potential and receptor-binding capabilities of many phenolic compounds.

Environmental Chemistry and Degradation Studies

Photodegradation Pathways of Methylthiophenol Compounds in Environmental Matrices

Photodegradation, or photolysis, is a significant abiotic process for the transformation of methylthiophenol compounds in aquatic and terrestrial environments. researchgate.netpic.int These reactions are primarily driven by sunlight, particularly in the UV range, and can proceed through direct or indirect mechanisms. researchgate.netpjoes.com

Direct photolysis occurs when the molecule itself absorbs light energy, leading to chemical bond cleavage. pjoes.com Indirect photolysis involves photosensitizers, such as humic substances naturally present in water, which absorb light and produce reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govcabidigitallibrary.org These reactive species then attack the methylthiophenol molecule.

Studies on related methylthiophenol compounds, such as 3-methyl-4-methylthiophenol, which is a degradation product of the insecticide fenthion (B1672539), reveal two primary photodegradation pathways. nih.govcabidigitallibrary.org

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation. This process is often mediated by singlet oxygen. nih.gov The initial oxidation product is the corresponding sulfoxide (B87167), which can be further oxidized to a sulfone. For example, 3-methyl-4-methylthiophenol (MMTP) is oxidized to 3-methyl-4-methylsulfinylphenol (B79902) (MMSP). nih.govcabidigitallibrary.org This oxidation can be prevented in the absence of dissolved oxygen. nih.gov

Photochemical Hydrolysis: This pathway involves the cleavage of other bonds within the molecule, often accelerated under alkaline conditions. nih.gov For methylthiophenol compounds that are themselves degradation products of larger pesticides (e.g., fenthion), this can involve the cleavage of the phosphorus-O-phenyl ester bond to form the phenol (B47542) derivative. nih.govcabidigitallibrary.org

The primary photodegradation products identified in studies of fenthion, which are indicative of the fate of its methylthiophenol metabolite, are summarized below. researchgate.netnih.gov

| Parent Compound | Photodegradation Product | Pathway |

| Fenthion | 3-Methyl-4-methylthiophenol (MMTP) | Photochemical Hydrolysis |

| Fenthion | Fenthion Sulfoxide | Oxidation |

| 3-Methyl-4-methylthiophenol (MMTP) | 3-Methyl-4-methylsulfinylphenol (MMSP) | Oxidation |

Biotransformation and Microbial Degradation Mechanisms

Microbial activity is a key driver for the breakdown of methylthiophenol compounds in soil and water. acs.orgfrontiersin.orgmdpi.com Certain microorganisms can utilize these compounds, leading to the cleavage of the aromatic ring and eventual mineralization. acs.orgresearchgate.net

A detailed study on the biotransformation of 3-methyl-4-(methylthio)phenol (B1676489) by a soil bacterium, Nocardia sp. DSM 43251, provides significant insight into the metabolic pathways. acs.org This bacterium cometabolizes the compound, meaning it degrades it in the presence of another primary carbon source like acetate (B1210297) or sucrose (B13894). acs.org

The degradation process initiates with hydroxylation of the benzene (B151609) ring, forming a substituted catechol. acs.org Following this, the aromatic ring is cleaved. The specific enzymes present in the microorganism dictate the mode of ring fission. acs.org

"Ortho" (1,2-) Cleavage: When the bacteria were grown with sucrose as a cosubstrate, catechol 1,2-dioxygenase activity was higher, leading to an "ortho" cleavage pathway. acs.org This resulted in the formation and accumulation of stable ring fission products. acs.org

"Meta" (2,3-) Cleavage: With acetate as the cosubstrate, catechol 2,3-dioxygenase activity was more prominent, leading to a "meta" cleavage pathway, which proceeded without the significant accumulation of intermediate metabolites. acs.org

A minor pathway observed was the oxidation of the methylthio group to a methylsulfinyl group, forming 3-methyl-4-(methylsulfinyl)phenol. acs.org

The primary metabolites identified from the "ortho" fission pathway are listed in the table below. acs.org

| Parent Compound | Metabolite | Pathway |

| 3-Methyl-4-(methylthio)phenol | 3-Methyl-4-(methylsulfinyl)phenol | Sulfoxidation (Bypath) |

| 3-Methyl-4-(methylthio)phenol Catechol Derivative | 2,5-Dihydro-3-(methylthio)-4-methyl-5-oxofuran-2-acetic acid | 1,2-("ortho")-Ring Fission |

| 3-Methyl-4-(methylthio)phenol Catechol Derivative | 2,5-Dihydro-2-methyl-3-(methylthio)-5-oxofuran-2-acetic acid | 1,2-("ortho")-Ring Fission |

Influence of Environmental Factors on Degradation Kinetics

The rate at which 4-methyl-2-(methylthio)phenol and related compounds degrade in the environment is significantly influenced by various physicochemical and biological factors. pjoes.comutoronto.caresearchgate.net

pH: The pH of the aqueous environment has a marked effect on hydrolysis rates. Studies on 3-methyl-4-methylthiophenol, a hydrolysis product of fenthion, show that it is unstable in neutral (pH 7) and alkaline (pH 9) solutions at elevated temperatures (50 °C). utoronto.caacs.org In contrast, its oxidation products, the corresponding sulfonyl and sulfinyl phenols, are relatively more stable under the same conditions. utoronto.caacs.org For the parent pesticide fenthion, stability decreases as the pH increases, indicating that alkaline conditions promote hydrolysis to form methylthiophenol derivatives. utoronto.caacs.org

Temperature: Temperature affects the rate of both chemical and biological degradation processes. An increase in temperature generally accelerates reaction rates, including hydrolysis. utoronto.caacs.orgmdpi.com For instance, the hydrolysis half-lives of fenthion and its metabolites decrease significantly as the temperature is raised from 25 °C to 65 °C. utoronto.caacs.org The activation energy (Ea) for the hydrolysis of fenthion and its oxidation metabolites ranges from 16.7 to 22.1 kcal/mol. utoronto.caacs.org

Sunlight and Water Composition: The intensity of sunlight is a critical factor for photodegradation. researchgate.netpjoes.com The presence of other components in natural waters, such as humic substances, can act as photosensitizers and accelerate photodegradation. researchgate.netpjoes.com The degradation kinetics of organophosphorus insecticides, from which methylthiophenols are derived, are influenced by the specific composition of the natural water matrix. researchgate.net Half-lives can vary significantly, ranging from 0.4 to 35.4 days in natural waters. researchgate.net

Soil Properties: In soil, factors such as organic carbon content, texture, and microbial activity play a crucial role. researchgate.net Phenolic compounds can be strongly adsorbed to soil organic matter, which can affect their availability for degradation and transport. acs.org The level of microbial activity, which is itself influenced by soil moisture, temperature, and nutrient availability, is a primary determinant of the biotransformation rate. researchgate.netwur.nl

The table below summarizes the hydrolysis half-lives of fenthion, the parent compound of 3-methyl-4-methylthiophenol, under different conditions, illustrating the influence of pH and temperature.

| Compound | pH | Temperature (°C) | Half-life (days) |

| Fenthion | 7 | 25 | 59.0 |

| Fenthion | 9 | 25 | 55.5 |

| Fenoxon Sulfone | 7 | 25 | 16.5 |

| Fenoxon Sulfone | 9 | 25 | 9.50 |

Data from a study on fenthion and its metabolites. utoronto.caacs.org

Advanced Applications in Materials Science and Chemical Synthesis

Use as Precursors for Polymeric Materials with Unique Properties

While direct polymerization of 4-Methyl-2-(methylthio)phenol is not extensively documented, its structure suggests significant potential as a monomer for creating high-performance polymers. Its bifunctional nature, possessing both a hydroxyl and a methylthio group, allows it to be incorporated into various polymer backbones, such as poly(arylene thioether)s and poly(arylene ether)s.

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength. wikipedia.orgspecialchem.com The fundamental structure of PPS consists of aromatic rings linked by sulfide (B99878) bridges. wikipedia.org Given that this compound contains both a phenolic group and a thioether linkage, it could serve as a valuable comonomer in the synthesis of modified PPS or related poly(arylene thioether)s. The incorporation of such a monomer could introduce specific functionalities, potentially altering properties like solubility, processability, and adhesion. For instance, the phenolic hydroxyl group could be used for subsequent cross-linking reactions or for grafting other polymer chains, leading to materials with tailored properties.

Furthermore, the synthesis of novel poly(arylene ether)s and poly(arylene thioether)s from sulfur-containing biphenol monomers has been demonstrated. mdpi.com This highlights the utility of phenolic compounds with sulfur linkages in creating polymers with high glass-transition temperatures and good thermal stability. mdpi.com Biobased and biodegradable thiophene-containing copolyesters have also been synthesized, showcasing the versatility of sulfur-containing aromatics in polymer chemistry. fishersci.com These examples underscore the potential of this compound as a precursor for polymers with unique and desirable properties for advanced applications.

Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals

This compound is a recognized intermediate in the manufacturing of various agrochemicals and pharmaceuticals. specialchem.comthegoodscentscompany.comresearchgate.net Its utility in this context stems from the ability to chemically modify both the hydroxyl and methylthio groups, as well as the aromatic ring, to build more complex molecular architectures.

In the agrochemical sector, it serves as a key building block for certain pesticides. mdpi.comacs.org For example, it is an intermediate in the synthesis of the organophosphorus insecticide propaphos. mdpi.com The synthesis involves the reaction of 4-(methylthio)phenol (B156131) with other reagents to construct the final active ingredient. mdpi.com

The phenol (B47542) moiety is a common structural motif in a vast number of approved pharmaceuticals. doaj.org The presence of both a phenol and a thioether in this compound provides multiple reaction sites for synthetic transformations, making it a versatile starting material in drug discovery and development. The "magic methyl" effect, where the introduction of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-established concept in medicinal chemistry. rsc.org The methyl and methylthio groups on the phenol ring of this compound can influence its electronic and steric properties, which can be advantageous in the design of new drug candidates.

Role as Ligands in Coordination Chemistry or Catalysis

The sulfur and oxygen atoms in this compound possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions. This allows the compound and its derivatives to act as ligands in coordination chemistry, forming metal complexes with interesting structural and catalytic properties. nih.gov

The coordination chemistry of thioethers with transition metals is a well-established field. jns.edu.af The sulfur atom in a thioether can act as a soft donor, showing a preference for soft metal ions. The phenolic oxygen, on the other hand, is a hard donor. This hard-soft donor combination in this compound could lead to the formation of stable complexes with a range of transition metals.

A study on a derivative, 4-Methyl-2-((piperidin-1-yl)methyl)phenol, demonstrated the synthesis of Cu(II) and Fe(III) complexes with catecholase activity. rsc.org This highlights the potential of substituted 4-methylphenol derivatives to serve as ligands for creating catalytically active metal complexes. The catalytic activity of such complexes is often influenced by the coordination environment around the metal center, which can be tuned by modifying the ligand structure. rsc.org

Transition metal complexes with various organic ligands are widely used as catalysts in a plethora of organic reactions. nih.gov The development of new ligands is crucial for advancing the field of catalysis. The structural features of this compound make it an interesting candidate for exploration as a ligand in various catalytic transformations.

Development of Related Compounds as Corrosion Inhibitors

Thiophenol and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of these inhibitors is often attributed to the presence of the sulfur atom, which can form a strong bond with the metal surface.

The general mechanism of corrosion inhibition by organic compounds involves the blocking of active sites on the metal surface through adsorption. The presence of heteroatoms like sulfur, nitrogen, and oxygen, as well as aromatic rings, enhances the adsorption process. Given that this compound possesses a sulfur atom, a hydroxyl group, and an aromatic ring, its derivatives are expected to exhibit good corrosion inhibition properties.

Research on related compounds supports this potential. For instance, a synergistic effect in corrosion inhibition has been observed with a combination of 2-amino-4-methylbenzothiazole (B75042) (AMBT) and its derivative, (E)-2-methylbenzo[d]thiazol-2-yl)imino-4-methyl) phenol (MBTP), for mild steel in acidic medium. This indicates that molecules with similar structural features can be highly effective in preventing corrosion.

Potential in the Development of Semiconductor Materials (derived compounds)

Organic semiconductors are a class of materials that have gained significant attention for their potential applications in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Thiophene-based materials are among the most extensively studied organic semiconductors due to their excellent charge transport properties.

While this compound itself is not a semiconductor, it can serve as a valuable building block for the synthesis of larger, conjugated molecules that may exhibit semiconducting properties. The aromatic ring and the sulfur atom are key components that can be incorporated into conjugated polymer backbones or small molecules designed for semiconductor applications.

The synthesis of thiophene-fused polycyclic aromatic hydrocarbons is a known route to organic semiconductors. The presence of the methylthio group on the phenol ring provides a handle for further chemical modifications and extensions of the conjugated system. By designing and synthesizing derivatives of this compound with extended π-conjugation, it may be possible to develop new materials with tailored electronic properties for use in organic electronics.

Utility as Reagents and Building Blocks in Complex Organic Synthesis

Beyond its role as an intermediate for specific industries, this compound is a versatile reagent and building block in the broader field of complex organic synthesis. mdpi.com Its utility is derived from the distinct reactivity of its functional groups.

The phenolic hydroxyl group can be easily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a variety of substitution reactions at the oxygen atom. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at specific positions. The methylthio group can also be a site for chemical modification.

The combination of these reactive sites in a single molecule makes this compound a valuable starting material for the multi-step synthesis of complex target molecules. Its use can simplify synthetic routes and provide access to a diverse range of chemical structures.

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry Approaches for Synthesis

Traditional synthetic routes for phenolic and organosulfur compounds often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. The principles of green chemistry are now guiding the development of more environmentally benign alternatives. For the synthesis of 4-Methyl-2-(methylthio)phenol and related compounds, research is exploring several innovative approaches.

One promising area is the use of water as a reaction medium, which minimizes the reliance on volatile organic compounds (VOCs). For instance, palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in water, including low-purity industrial wastewater. unito.it This approach offers a significant improvement in the process's green metrics and has been scaled up to the gram scale. unito.it While not directly applied to this compound, this methodology demonstrates the potential for aqueous-phase synthesis of complex aromatic sulfur compounds.

Other green strategies being investigated include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption. For example, the synthesis of tetra-substituted pyrazoles from ketene (B1206846) dithioacetals has been achieved with excellent yields using microwave irradiation in ethanol (B145695), aligning with green chemistry principles. researchgate.net

Catalyst development: Research is focused on creating more efficient and recyclable catalysts. This includes exploring earth-abundant metals and developing heterogeneous catalysts that can be easily separated from the reaction mixture, reducing waste.

Use of safer reagents: Efforts are being made to replace toxic reagents. An example is the potential to replace methyl iodide in methylation reactions with dimethyl carbonate (DMC), a much greener alternative. nih.gov

These innovations aim to make the synthesis of this compound and its derivatives more sustainable, cost-effective, and safer.

Advanced Characterization and In Situ Monitoring Techniques

While standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize this compound, advanced methods are providing deeper insights into its structure, properties, and reaction dynamics. researchgate.net

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are crucial for confirming the molecular formula and identifying impurities or reaction byproducts with high precision. rsc.orgsigmaaldrich.com For instance, studies on the related compound 4-(methylmercapto)-phenol have shown that dimerization can occur during ESI, APCI, and APPI mass spectrometry, a phenomenon important to understand for accurate analysis. sigmaaldrich.com

Table 1: Advanced Spectroscopic and Analytical Techniques

| Technique | Application for this compound | Insights Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, impurity profiling, and metabolite identification. | Unambiguous confirmation of elemental composition and structure of derivatives. |

| 2D NMR (COSY, HSQC, HMBC) | Complete assignment of proton and carbon signals, elucidation of complex structures. | Detailed structural information and conformation of the molecule and its derivatives. |

| X-ray Crystallography | Determination of the three-dimensional solid-state structure. | Precise bond lengths, bond angles, and intermolecular interactions in the crystalline form. |

| Raman Spectroscopy | Vibrational analysis, complementary to IR spectroscopy, especially for sulfur-containing bonds. | Information on molecular structure, polymorphism, and chemical environment. mdpi.com |

| In Situ Reaction Monitoring (e.g., ReactIR) | Real-time tracking of reactant consumption and product formation during synthesis. | Optimization of reaction conditions (temperature, time, catalyst loading), and mechanistic studies. |

In situ monitoring techniques are becoming increasingly important for understanding reaction mechanisms and optimizing synthetic processes in real-time. By providing continuous data on the concentration of species throughout a reaction, these methods allow for precise control and a deeper understanding of the transformation kinetics.

Multi-Omics Approaches in Biological Activity Elucidation

Understanding the biological activity of a compound like this compound requires a holistic view of its interactions within a biological system. Multi-omics, the integrated analysis of various "omes" such as the genome, transcriptome, proteome, and metabolome, offers a powerful approach to achieve this. mdpi.com This strategy moves beyond single-endpoint assays to create a comprehensive picture of the molecular pathways affected by the compound. nih.gov

For a compound like this compound, which may possess antioxidant or other bioactive properties similar to other phenols, a multi-omics approach could: cymitquimica.com

Identify molecular targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells exposed to the compound, researchers can identify the specific proteins and pathways it interacts with. nih.gov

Elucidate mechanisms of action: Metabolomics can reveal alterations in cellular metabolism, providing clues about the functional consequences of the compound's activity. nih.govmdpi.com For example, it could show how the compound affects energy metabolism or the production of signaling molecules.

Discover biomarkers: Integrated analysis can help identify biomarkers of exposure or effect, which are valuable for both efficacy and safety assessments. nih.gov

While specific multi-omics studies on this compound are not yet prevalent, this approach is widely used in immunology, translational medicine, and toxicology to understand complex biological responses and is a key future direction for elucidating the compound's full biological potential. nih.govresearchgate.net

Rational Design of New Derivatives with Enhanced Properties

The core structure of this compound serves as a scaffold for the rational design of new molecules with tailored and potentially enhanced properties. By strategically modifying the functional groups—the hydroxyl, methyl, and methylthio groups—researchers can fine-tune the compound's physicochemical and biological characteristics.

Tailored functionalization is a proven strategy to improve the properties of natural phenols, such as enhancing their antioxidant activity or modifying their solubility. nih.gov For example, esterification of the hydroxyl group is a common method to create derivatives with altered properties. nih.gov

Table 2: Strategies for Derivative Design

| Modification Site | Potential Modification | Desired Outcome | Example from Related Compounds |

|---|---|---|---|

| Hydroxyl Group | Esterification, Etherification | Improved bioavailability, altered solubility, pro-drug design. | Esterification of tyrosol with phenolic acids enhances antioxidant activity. nih.gov |

| Aromatic Ring | Halogenation, Nitration | Modified electronic properties, enhanced biological activity. | 4-chlorocarvacrol shows significantly higher antibacterial activity than carvacrol. nih.gov |

| Methylthio Group | Oxidation to sulfoxide (B87167) or sulfone | Increased polarity, potential for new biological interactions. | S-propyl phosphorothiolates derived from related phenols have been studied for stereoselective action. sigmaaldrich.com |

| Methyl Group | Modification or replacement | Altered steric hindrance and lipophilicity. | The nature and size of substituents can be related to leishmanicidal activity in lactones. researchgate.net |

The goal of rational design is to create a library of derivatives that can be screened for enhanced performance in specific applications, whether as agrochemical intermediates, pharmaceutical precursors, or materials science components. fishersci.comguidechem.comfishersci.ca

Sustainable Applications and Environmental Remediation

The future development of this compound and its derivatives is intrinsically linked to their environmental impact and potential for use in sustainable technologies.